Ethyl(imino)propyl-lambda6-sulfanone
Description
Properties
Molecular Formula |
C5H13NOS |
|---|---|
Molecular Weight |
135.23 g/mol |
IUPAC Name |
ethyl-imino-oxo-propyl-λ6-sulfane |
InChI |
InChI=1S/C5H13NOS/c1-3-5-8(6,7)4-2/h6H,3-5H2,1-2H3 |
InChI Key |
JIOVDNOPFDGVAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=N)(=O)CC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of ethyl(imino)propyl-lambda6-sulfanone typically involves the oxidation of a corresponding sulfide or sulfilimine precursor. The key reaction is the selective oxidation of the sulfur atom to the sulfanone (S=O) state while maintaining the imino (S=NR) functionality intact. Hydrogen peroxide (H₂O₂) is a common oxidizing agent used due to its efficacy and environmental friendliness.
Oxidation Using Hydrogen Peroxide and Acid Catalysts
A representative method involves using ethyl methyl sulfide as a model substrate, which is structurally related to this compound, oxidized by hydrogen peroxide in the presence of glacial acetic acid as a homogeneous catalyst. The reaction is carried out under stirring at 60-80 °C for 4-5 hours. The hydrogen peroxide is added in two stages to control the exothermic reaction and minimize peroxide decomposition, which improves yield and reduces cost.
| Parameter | Condition/Value |
|---|---|
| Raw material | Ethyl methyl sulfide |
| Catalyst | Glacial acetic acid (1-4 mol %) |
| Oxidant | 30% Hydrogen peroxide |
| Temperature | 60-80 °C |
| Reaction time | 4-5 hours |
| Hydrogen peroxide addition | Two-stage dropwise addition |
| pH adjustment | Neutralization with sodium hydroxide after reaction |
- Yield of sulfone product: >90%
- Purity: ~99%
- Reaction time shortened significantly compared to one-step peroxide addition (from 10 hours to 4-5 hours)
- Product obtained as a colorless transparent liquid after extraction and distillation
This method offers several advantages:
- Mild reaction conditions
- High yield and purity
- Cost-effective catalyst and oxidant usage
- Reduced environmental impact due to solvent recycling and minimal by-product formation
Purification and Aftertreatment
After completion of the oxidation, the reaction mixture is neutralized to pH 7 using sodium hydroxide solution. The product is then extracted with an organic solvent such as chloroform, which is subsequently removed by air distillation under reduced pressure. Final purification is achieved by vacuum distillation, collecting the fraction at around 157 °C, yielding the pure sulfone compound.
Detailed Research Outcomes and Data Tables
Comparative Yield and Purity Data
| Example | Catalyst | H₂O₂ Addition Method | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Comparative Example | None | Single addition | 10 | 78 | 97 | Longer reaction, lower yield |
| Embodiment 1 | Glacial acetic acid | Two-stage dropwise | 5 | 90.5 | 99 | Improved yield and purity |
| Embodiment 2 | Glacial acetic acid | Two-stage dropwise | 4 | 91.2 | 99 | Shortest reaction time, highest yield |
Reaction Scheme (Simplified)
- Ethyl methyl sulfide + H₂O₂ (stage 1, <50 °C) → partial oxidation
- Heating to 65 °C + H₂O₂ (stage 2) → complete oxidation to sulfone
- Neutralization and extraction
- Distillation to isolate pure ethyl methyl sulfone (analogous to this compound)
Additional Considerations from Pharmaceutical Context
In pharmaceutical research, compounds related to this compound are often prepared with attention to salt formation and solubility enhancement. For example, acid addition salts (e.g., hydrochloride, sulfate) or base addition salts (e.g., sodium, potassium hydroxides) can be formed to improve stability and bioavailability. Oxidation of tertiary amines to amine oxides using hydrogen peroxide or peracids is also a related transformation in this chemical class.
Pharmaceutical formulations may include excipients such as sugars, polymers, surfactants, and buffers to optimize delivery and stability. Preparation methods must therefore consider downstream processing for salt formation and formulation compatibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)propyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable alkyl or aryl halide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl(aminopropyl)-lambda6-sulfanone.
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
Ethyl(imino)propyl-lambda6-sulfanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl(imino)propyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl(imino)propyl-lambda⁶-sulfanone with structurally related lambda⁶-sulfanones, focusing on molecular properties and substituent effects. Data are derived from analogs in the provided evidence (see and ):
Key Findings:
Substituent Effects on Molecular Weight: The ethyl/propyl variant (inferred) has the lowest molecular weight (~151.24 g/mol), while the ethyl/2-methylphenyl analog (C₉H₁₃NOS) has the highest (183.27 g/mol) due to the aromatic substituent’s additional carbon atoms . The cyclopropyl analog (C₈H₁₇NOS) demonstrates intermediate weight (175.29 g/mol), influenced by its branched aliphatic groups .
Steric and Electronic Properties: Ethyl(imino)propyl: Linear alkyl chains likely result in lower steric hindrance compared to the bulky 3-methylbutan-2-yl group in the cyclopropyl analog .
Synthetic Utility: Cyclopropyl-containing sulfanones (e.g., C₈H₁₇NOS) may exhibit unique reactivity due to ring strain, favoring ring-opening reactions or cycloadditions . Aromatic analogs (e.g., C₉H₁₃NOS) are valuable in drug discovery, where aromatic moieties often improve target affinity .
Biological Activity
Ethyl(imino)propyl-lambda6-sulfanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features an imino group linked to a propyl chain and a sulfanone moiety, which is characteristic of several biologically active compounds. The structural uniqueness of this compound contributes to its diverse biological activities.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
2. Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies show that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. The compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential role as a chemotherapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in critical signaling pathways, thereby modulating their activity. This interaction can lead to altered cellular responses, contributing to its antimicrobial and anticancer effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers investigated the effects of this compound on A2780cis ovarian cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study concluded that the compound's ability to induce oxidative stress and activate apoptotic pathways makes it a promising candidate for further development as an anticancer agent .
Q & A
Q. What are the critical steps and analytical techniques for synthesizing Ethyl(imino)propyl-lambda6-sulfanone?
Synthesis typically involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., polar aprotic solvents), and pH. Key steps include:
- Condensation reactions between sulfur-containing precursors and nitrogenous substrates.
- Purification via column chromatography or recrystallization.
Analytical validation employs thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Q. What are the primary biological activities reported for this compound?
Preliminary studies suggest antimicrobial activity (e.g., against Gram-positive bacteria) and anticancer potential (via apoptosis induction in cell lines). These properties are attributed to its sulfur-oxygen bonding and imino group reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Contradictions (e.g., ambiguous NMR peaks) may arise from tautomerism or impurities. Mitigation strategies include:
- Variable-temperature NMR to study dynamic equilibria.
- 2D NMR techniques (COSY, HSQC) for unambiguous signal assignment.
- X-ray crystallography for definitive structural elucidation .
Q. What strategies optimize synthesis yield and scalability for this compound?
- Flow chemistry : Enhances reproducibility and reduces side reactions .
- Microwave-assisted synthesis : Accelerates reaction kinetics while maintaining yield .
- DoE (Design of Experiments) : Identifies optimal molar ratios and temperature ranges .
Q. What mechanistic hypotheses explain its bioactivity?
Proposed mechanisms include:
- Enzyme inhibition : Sulfanone groups may block active sites (e.g., dihydrofolate reductase in bacteria) .
- Reactive oxygen species (ROS) generation : Implicated in anticancer activity via oxidative stress .
Validation requires surface plasmon resonance (SPR) for binding kinetics and knockout cell models to confirm target pathways .
Q. How can computational models predict this compound’s interactions with biological targets?
- Molecular docking : Screens against protein databases (e.g., PDB) to identify binding pockets.
- QSAR (Quantitative Structure-Activity Relationship) : Links substituent effects (e.g., ethyl vs. methyl groups) to activity .
- MD (Molecular Dynamics) simulations : Predicts stability of ligand-target complexes over time .
Q. How do structural modifications influence its activity? Insights from analogs.
| Analog | Structural Feature | Activity Shift |
|---|---|---|
| Ethyl(imino)(pyrimidin-2-yl)-λ⁶-sulfanone | Pyrimidine ring | Enhanced anticancer activity |
| (2-Fluorophenyl)imino-λ⁶-sulfanone | Fluorine substitution | Improved antimicrobial potency |
| Methyl(imino)propyl-λ⁶-sulfanone | Shorter alkyl chain | Reduced bioavailability |
Q. What stability challenges arise under varying storage conditions?
- Hydrolysis : Susceptibility in aqueous buffers (pH-dependent).
- Photodegradation : UV exposure accelerates decomposition.
Solutions include lyophilization for long-term storage and light-sensitive packaging .
Q. How to design experiments to validate proposed mechanisms of action?
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and stoichiometry .
- CRISPR-Cas9 knockout models : Confirms target specificity (e.g., deleting putative enzyme targets) .
- Metabolomic profiling : Tracks downstream effects on cellular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
